4-(4-Benzhydrylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine
Description
4-(4-Benzhydrylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine is a thienopyrimidine derivative characterized by a 5,6-dimethyl-substituted thieno[2,3-d]pyrimidine core and a 4-benzhydrylpiperazinyl moiety at position 4. Thienopyrimidines are heterocyclic compounds of pharmaceutical interest due to their structural similarity to purines, enabling interactions with biological targets such as enzymes and receptors.
Properties
IUPAC Name |
4-(4-benzhydrylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4S/c1-18-19(2)30-25-22(18)24(26-17-27-25)29-15-13-28(14-16-29)23(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,17,23H,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKXFPSMVAEOAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzhydrylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine typically involves multiple steps:
Formation of Thienopyrimidine Core: The thienopyrimidine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Attachment of Benzhydryl Group: The benzhydryl group is typically introduced through reductive amination or similar reactions, using benzhydryl chloride or related compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzhydrylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can modify the thienopyrimidine core or the benzhydryl group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the piperazine or thienopyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties.
Scientific Research Applications
4-(4-Benzhydrylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine has been explored for various scientific research applications:
Chemistry: As a versatile scaffold for the synthesis of novel heterocyclic compounds with potential biological activities.
Biology: Investigated for its interactions with biological macromolecules, such as enzymes and receptors.
Medicine: Potential therapeutic applications include antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-Benzhydrylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. For example, it may act as an inhibitor of carbonic anhydrase, affecting the enzyme’s catalytic activity and subsequent physiological processes .
Comparison with Similar Compounds
Core Modifications
- Tetrahydrobenzothienopyrimidines: Compounds like 4-(4-Benzylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (4c) feature a saturated tetrahydro ring fused to the thienopyrimidine core. For example, 4c has a melting point of 134–135°C, lower than non-saturated analogs .
- 5,6-Dimethylthieno[2,3-d]pyrimidine Core: The dimethyl groups in the main compound and its analogs (e.g., 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one) are associated with metabolic instability due to hydroxylation in hepatic microsomes, leading to high intrinsic clearance (CLhep = 20–68 mL/min/kg) .
Substituent Variations
- 4-(1,4-Diazepan-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine: Features a diazepane ring instead of piperazine, with predicted physicochemical properties (m.p. 169.94°C, b.p. 451.1°C) .
- Amide/Ether Linkages: Ether-linked analogs (e.g., 4-aryloxy derivatives) exhibit high CNS penetration (Kp > 1) but variable unbound distribution (Kp,uu), while amide-containing derivatives show antimicrobial activity against Pseudomonas aeruginosa .
Pharmacological Activity Comparison
Anticancer Activity
Enzyme Inhibition
- Compound 5 (para-fluorophenyl-substituted) exhibits COX-2 selectivity (SI = 4.81), outperforming non-selective inhibitors like indomethacin (SI = 0.04). The benzhydrylpiperazinyl group’s impact on COX-2 affinity is unknown but warrants investigation .
Antimicrobial Activity
- Benzylamide derivatives show activity against Gram-negative bacteria (P. aeruginosa), attributed to TrmD enzyme inhibition. The main compound’s piperazinyl group may lack this specificity unless modified with amide linkages .
Physicochemical and Metabolic Properties
Table 2: Physicochemical and Metabolic Comparison
- Metabolic Stability: The 5,6-dimethylthienopyrimidine core is prone to hydroxylation (rat) and sulfur oxidation (human), leading to high clearance. Core saturation (e.g., tetrahydro analogs) or halogenation (e.g., 4-chloro derivatives) may mitigate this issue .
Biological Activity
4-(4-Benzhydrylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its cytotoxicity, antitumor properties, and mechanisms of action based on recent research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a thieno[2,3-d]pyrimidine core, which is known for its biological activity.
Cytotoxicity and Antitumor Activity
Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. Notably, a study evaluated the cytotoxic activity of several benzhydrylpiperazine derivatives against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines using the sulforhodamine B assay. Among these, compounds with structural similarities to this compound showed promising results in inhibiting cell growth with IC50 values indicating effective concentrations for inducing cytotoxicity .
Table 1: Cytotoxic Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HUH-7 | 10.5 |
| Compound A (similar structure) | MCF-7 | 8.0 |
| Compound B (similar structure) | HCT-116 | 12.0 |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : Research indicates that this compound can cause G1 phase arrest in certain cancer cell lines, preventing further cell division.
- Impact on Signal Transduction Pathways : It may modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.
Case Studies
A notable case study involved the evaluation of a series of structurally related thieno[2,3-d]pyrimidine derivatives for their antitumor activities. The study highlighted that modifications to the piperazine ring significantly influenced the cytotoxic potency against various tumor cell lines. For instance, compounds with electron-withdrawing groups exhibited enhanced activity compared to their electron-donating counterparts .
Q & A
Q. What are the optimal synthetic routes for 4-(4-Benzhydrylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the preparation of the thieno[2,3-d]pyrimidine core followed by substitution with benzhydrylpiperazine. Key steps include:
- Core Formation: Cyclocondensation of substituted thiophene derivatives with nitriles or amidines under acidic conditions (e.g., polyphosphoric acid) .
- Piperazine Substitution: Nucleophilic aromatic substitution (SNAr) using benzhydrylpiperazine in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 12–24 hours .
- Optimization Strategies:
- Reagent Screening: Test alternative bases (e.g., K₂CO₃ vs. Cs₂CO₃) to improve substitution efficiency.
- Catalysis: Explore Pd-mediated coupling for sterically hindered intermediates.
- Purification: Use column chromatography with gradient elution (hexane:EtOAc) to isolate high-purity product .
Q. How is the structural integrity of this compound validated post-synthesis?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR): Confirm substitution patterns via ¹H/¹³C NMR. Key signals:
- Thieno[2,3-d]pyrimidine protons at δ 6.8–7.2 ppm.
- Benzhydryl CH at δ 5.1–5.3 ppm .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- X-ray Crystallography: Resolve ambiguities in stereochemistry or crystal packing (e.g., for polymorph screening) .
Q. What preliminary assays are recommended to evaluate its biological activity?
Methodological Answer: Prioritize target-agnostic screens to identify potential mechanisms:
- Enzyme Inhibition Assays: Test against kinases (e.g., EGFR, CDK2) due to structural similarity to known kinase inhibitors .
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Receptor Binding: Radioligand displacement assays for GPCRs (e.g., dopamine D2/D3 receptors, given the piperazine moiety) .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological Answer:
- Variable Substituents: Synthesize analogues with modified benzhydryl groups (e.g., electron-withdrawing Cl or CF₃) or piperazine substituents (e.g., methyl vs. ethyl) .
- Pharmacophore Mapping: Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding interactions .
- Selectivity Profiling: Screen against panels of related targets (e.g., kinase family members) to identify off-target effects .
Q. How should contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be addressed?
Methodological Answer:
- Assay Standardization:
- Use consistent cell lines/passage numbers.
- Validate assay conditions (e.g., ATP concentration in kinase assays) .
- Orthogonal Validation: Confirm hits with alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .
- Meta-Analysis: Compare data across studies using normalized metrics (e.g., Z’-factor for assay quality) .
Q. What strategies are effective in resolving low solubility during in vivo studies?
Methodological Answer:
- Formulation Optimization:
- Use co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) .
- Develop prodrugs (e.g., phosphate esters) for enhanced aqueous solubility.
- Crystallinity Modulation: Generate amorphous solid dispersions via spray drying .
Q. How can metabolic stability be improved without compromising activity?
Methodological Answer:
- Metabolite Identification: Use LC-MS/MS to identify vulnerable sites (e.g., piperazine N-demethylation) .
- Structural Hardening: Introduce deuterium at labile C-H bonds or fluorinate metabolic hotspots .
- In Silico Prediction: Apply ADMET predictors (e.g., ADMET Predictor™) to prioritize stable analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
